(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
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Description
(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H26N4O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
H-LYS(BOC)-PNA, also known as tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate, is a derivative of lysine, an essential amino acid . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are proteins that are synthesized using this amino acid derivative.
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group in the lysine residue, preventing it from reacting prematurely during the synthesis process .
Biochemical Pathways
H-LYS(BOC)-PNA is involved in the biochemical pathway of peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .
Result of Action
The result of the action of H-LYS(BOC)-PNA is the successful synthesis of peptides with the desired sequence and structure . The compound’s role in peptide synthesis contributes to the diversity and complexity of protein structures, which in turn influence the multitude of biological functions that proteins perform.
Action Environment
The action, efficacy, and stability of H-LYS(BOC)-PNA are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . The Boc group in the compound provides stability under acidic conditions, allowing for selective reactions to occur during the synthesis process .
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUIVMGRIFXTD-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428609 |
Source
|
Record name | H-L-Lys(Boc)-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172422-76-3 |
Source
|
Record name | H-L-Lys(Boc)-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | H-Lys(Boc)-pNA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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